GQ-16 -

GQ-16

Catalog Number: EVT-269590
CAS Number:
Molecular Formula: C19H16BrNO3S
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GQ-16 is a synthetic compound classified as a thiazolidinedione derivative. [] It belongs to a class of peroxisome proliferator-activated receptor gamma (PPARγ) ligands, specifically acting as a partial agonist. [] GQ-16 has gained significant attention in scientific research due to its potential therapeutic implications in various areas, particularly in metabolic disorders. [] Unlike traditional PPARγ full agonists, GQ-16 exhibits a unique pharmacological profile. []

Relevance: Rosiglitazone serves as a key reference point for comparing the activity and side effect profile of GQ-16 [, ]. Unlike rosiglitazone, GQ-16 functions as a partial PPARγ agonist [, ] and demonstrates similar anti-diabetic efficacy without inducing weight gain or edema in mice models [, ]. This suggests that the partial agonism and distinct binding mode of GQ-16 contribute to its improved side effect profile compared to rosiglitazone [].

Pioglitazone

Compound Description: Pioglitazone is another thiazolidinedione drug that acts as a PPARγ agonist []. It is commonly prescribed for the treatment of type 2 diabetes due to its insulin-sensitizing effects [].

Relevance: Pioglitazone, similar to rosiglitazone, represents the class of traditional PPARγ agonists used in the clinic []. The research highlights the need for PPARγ modulators with improved side effect profiles compared to these traditional agonists [, , ]. GQ-16, as a partial PPARγ agonist, aims to achieve similar therapeutic benefits with reduced side effects compared to full agonists like pioglitazone [, , ].

MRL-24

Compound Description: MRL-24 is a partial PPARγ agonist [].

Relevance: The study highlights that MRL-24, like GQ-16, displays a unique binding mode compared to full PPARγ agonists []. Both compounds demonstrate the ability to dissociate insulin sensitization from weight gain, suggesting that their partial agonism and distinct binding interactions with PPARγ contribute to this desirable pharmacological profile [].

PA-082

Compound Description: PA-082 functions as a partial agonist of PPARγ [].

Relevance: Similar to GQ-16 and MRL-24, PA-082 exhibits partial PPARγ agonism and does not cause the weight gain typically associated with full PPARγ activation []. This shared characteristic suggests that developing partial PPARγ agonists like GQ-16, MRL-24, and PA-082 could lead to safer and more effective anti-diabetic treatments [].

LPSF/GQ-02

Compound Description: LPSF/GQ-02 is a thiazolidine derivative []. Though its specific mechanism is not fully elaborated on in the provided paper, its investigation alongside GQ-16 suggests a potential role in modulating PPARγ activity or related pathways.

Relevance: While the paper doesn't delve into the specific relationship between LPSF/GQ-02 and GQ-16, their concurrent investigation implies a potential structural similarity or shared target pathway []. This suggests that LPSF/GQ-02 might provide further insights into the structure-activity relationship of thiazolidine derivatives targeting PPARγ or related pathways, ultimately aiding in the development of improved therapies for metabolic disorders.

Synthesis Analysis

The synthesis of GQ-16 involves several key steps, primarily focusing on the modification of thiazolidinedione derivatives. The compound can be synthesized through the following general method:

  1. Starting Materials: The synthesis typically begins with commercially available thiazolidinedione precursors.
  2. Reactions: The key reactions involve:
    • Formation of the core structure: This often includes cyclization and functional group modifications to achieve the desired thiazolidinedione framework.
    • Substitution reactions: These are performed to introduce specific substituents that enhance the binding affinity to PPARγ.
  3. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain GQ-16 in high purity.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent degradation or side reactions.

Molecular Structure Analysis

The molecular structure of GQ-16 has been elucidated using various techniques, including X-ray crystallography. Key features include:

  • Molecular Formula: C₁₅H₁₃N₃O₄S
  • Molecular Weight: Approximately 345.34 g/mol
  • Functional Groups: GQ-16 contains a thiazolidinedione moiety, which is essential for its interaction with PPARγ.

The structural analysis reveals that GQ-16 stabilizes specific regions within the receptor, particularly the β-sheet region, enhancing its binding affinity and functional activity. Molecular dynamics simulations suggest that the compound's ability to stabilize helix 12 in its active conformation is crucial for its partial agonist activity.

Chemical Reactions Analysis

GQ-16 participates in several chemical reactions relevant to its function:

  1. Binding Interactions: GQ-16 binds to PPARγ, inhibiting phosphorylation at Ser-273 by cyclin-dependent kinase 5 (Cdk5). This action is significant as it modulates receptor activity without inducing adipogenesis.
  2. Gene Regulation: The compound represses specific gene expressions associated with adipocyte differentiation and inflammation, contributing to its therapeutic effects in metabolic disorders.
  3. Comparative Reactivity: Studies show that GQ-16 exhibits reactivity profiles similar to those of other PPARγ ligands but with distinct pathways that minimize adverse effects like weight gain.
Mechanism of Action

The mechanism of action of GQ-16 primarily involves:

  1. Receptor Binding: Upon binding to PPARγ, GQ-16 induces conformational changes that stabilize the receptor's active form.
  2. Inhibition of Phosphorylation: By blocking Cdk5-mediated phosphorylation at Ser-273, GQ-16 enhances the receptor's transcriptional activity related to glucose metabolism while preventing unwanted adipogenic signaling.
  3. Gene Expression Modulation: The compound selectively represses genes involved in fat cell development and inflammation, leading to improved insulin sensitivity without weight gain.

This mechanism highlights the potential of GQ-16 as a more favorable therapeutic option compared to traditional full agonists.

Physical and Chemical Properties Analysis

GQ-16 exhibits several notable physical and chemical properties:

These properties are essential for understanding how GQ-16 can be formulated for therapeutic use.

Applications

GQ-16 has several promising applications in scientific research and potential therapeutic settings:

  1. Diabetes Treatment: Its ability to enhance insulin sensitivity without causing weight gain positions GQ-16 as a candidate for treating type 2 diabetes.
  2. Metabolic Syndrome Research: Investigations into its effects on metabolic pathways could provide insights into broader applications for metabolic syndrome management.
  3. Pharmaceutical Development: As a selective modulator of PPARγ, GQ-16 serves as a lead compound for developing new drugs aimed at metabolic disorders with fewer side effects than existing therapies.

Properties

Product Name

GQ-16

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H16BrNO3S

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-

InChI Key

AMLZLORVKZAHOH-YVLHZVERSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O

Solubility

Soluble in DMSO

Synonyms

GQ-16; GQ 16; GQ16

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.